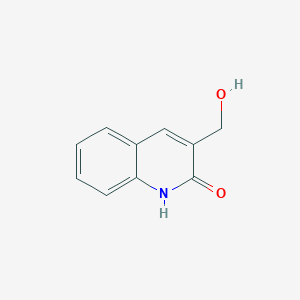

3-(Hydroxymethyl)quinolin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJYMYGHHCHEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377509 | |

| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90097-45-3 | |

| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)quinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-(hydroxymethyl)quinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and drug development. Quinolin-2(1H)-one scaffolds are present in a wide range of biologically active compounds and are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This document details the synthetic route from substituted acetanilides, including experimental protocols, quantitative data, and pathway visualizations to facilitate research and development efforts.

Core Synthesis Pathway

The most common and well-documented pathway for the synthesis of this compound involves a two-step process starting from a substituted acetanilide. The key steps are:

-

Vilsmeier-Haack Formylation and Cyclization: A substituted acetanilide undergoes a Vilsmeier-Haack reaction to yield a 2-chloro-3-formylquinoline intermediate. This is subsequently hydrolyzed to produce 3-formylquinolin-2(1H)-one.

-

Reduction of the Formyl Group: The aldehyde functionality at the 3-position is then selectively reduced to a hydroxymethyl group to yield the final product.

This pathway offers a versatile route to the target molecule, with the potential for modification of the quinolinone core by using appropriately substituted acetanilides as starting materials.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Vilsmeier-Haack Cyclization of Substituted Acetanilides to 2-Chloro-3-formylquinolines

| Entry | Acetanilide Substituent (R) | Molar Ratio (POCl₃:Acetanilide) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | H | 12:1 | 90 | 3.5 | 65 |

| 2 | 6-Methyl | 12:1 | 90 | 4 | 72 |

| 3 | 7-Methyl | 12:1 | 90 | 4 | 75 |

| 4 | 8-Methyl | 12:1 | 90 | 16 | 67 |

| 5 | 6-Methoxy | 12:1 | 90 | 16 | 54 |

| 6 | 7-Methoxy | 12:1 | 90 | 4 | 78 |

| 7 | 8-Methoxy | 12:1 | 90 | 16 | 60 |

| 8 | 6-Chloro | 12:1 | 90 | 4 | 42 |

| 9 | 7-Chloro | 12:1 | 90 | 4 | 50 |

Data compiled from multiple sources detailing the Vilsmeier-Haack reaction on various acetanilides.

Table 2: Reduction of 3-Formylquinolin-2(1H)-one Derivatives

| Entry | Substrate | Reducing Agent | Solvent | Molar Ratio (Reducer:Substrate) | Reaction Time | Yield (%) |

| 1 | 1-(p-tolyl)-3-formylquinolin-2(1H)-one | Sodium Borohydride (NaBH₄) | Methanol | 3:1 | 10 min (after disappearance of starting material) | 83 |

This table presents data for the reduction of a representative N-substituted 3-formylquinolin-2(1H)-one, a close analog of the direct precursor to the title compound.[1]

Experimental Protocols

Step 1a: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction

This protocol is a general procedure for the Vilsmeier-Haack cyclization of acetanilides.

Materials:

-

Substituted Acetanilide (1 equivalent)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (12 equivalents)

-

Crushed ice

-

Sodium carbonate solution

Procedure:

-

Cool N,N-dimethylformamide (DMF) to 0-5 °C in a flask equipped with a dropping funnel and a stirrer.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring.

-

After the addition is complete, add the substituted acetanilide to the Vilsmeier reagent.

-

Heat the reaction mixture to 90 °C and maintain for the duration specified in Table 1, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Neutralize the mixture with a sodium carbonate solution.

-

The solid 2-chloro-3-formylquinoline precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.

Step 1b: Hydrolysis of 2-Chloro-3-formylquinoline to 3-Formylquinolin-2(1H)-one

This procedure describes the conversion of the 2-chloro intermediate to the quinolin-2-one.

Materials:

-

2-Chloro-3-formylquinoline

-

70% aqueous acetic acid solution

Procedure:

-

Dissolve the 2-chloro-3-formylquinoline in a 70% aqueous acetic acid solution.

-

Heat the reaction mixture under reflux. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 3-formylquinolin-2(1H)-one, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry.

Step 2: Reduction of 3-Formylquinolin-2(1H)-one to this compound

This protocol details the final reduction step to obtain the target compound.

Materials:

-

3-Formylquinolin-2(1H)-one (1 equivalent)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) (3 equivalents)

Procedure:

-

Dissolve the 3-formylquinolin-2(1H)-one in methanol in a suitable reaction vessel.[1]

-

Add sodium borohydride (NaBH₄) in small portions to the solution with stirring.[1]

-

Monitor the reaction by TLC until the starting material is completely consumed.[1]

-

Continue stirring for an additional 10 minutes after the disappearance of the starting material.[1]

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography or recrystallization.

Synthesis Pathway and Logic Diagrams

Caption: Overall synthesis pathway for this compound.

Caption: Potential biological signaling context for quinolin-2(1H)-one derivatives.

References

An In-depth Technical Guide to the Chemical Properties of 3-(Hydroxymethyl)quinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)quinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. The quinoline and quinolinone scaffolds are of significant interest in medicinal and pharmaceutical chemistry due to their presence in numerous natural alkaloids and their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This document provides a comprehensive overview of the known chemical properties, experimental protocols, and structural data for this compound, serving as a vital resource for professionals in research and drug development.

Core Chemical Properties

This compound, also known as 1,2-Dihydro-3-(hydroxymethyl)-2-oxoquinoline, is a stable solid compound under specified storage conditions.[3] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(hydroxymethyl)-1H-quinolin-2-one | N/A |

| Synonyms | 3-(Hydroxymethyl)-2(1H)-quinolinone, 1,2-Dihydro-3-(hydroxymethyl)-2-oxoquinoline | [3] |

| CAS Number | 90097-45-3 | [3][4] |

| Molecular Formula | C₁₀H₉NO₂ | [3][4] |

| Molecular Weight | 175.18 g/mol | [3][4] |

| Melting Point | 200°C | [3] |

| Appearance | Solid (form may vary) | N/A |

| Storage Temperature | 2-8°C, protect from light | [3] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring system, typically in the range of 7.0-8.0 ppm. A characteristic singlet or doublet for the proton at the C4 position would be observed. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or doublet around 4.5-5.0 ppm, and the hydroxyl proton (-OH) would present as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR would display signals for the ten carbon atoms. The carbonyl carbon (C=O) at the C2 position is expected to have a chemical shift in the range of 160-165 ppm. Aromatic carbons would resonate between 115-140 ppm. The methylene carbon of the hydroxymethyl group would appear further upfield, typically around 60-65 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the amide group around 1650-1680 cm⁻¹. A broad absorption band corresponding to the O-H stretch of the hydroxyl group would be visible in the region of 3200-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring and the CH₂ group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 175. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or water (H₂O, 18 Da).

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are not explicitly published. However, based on established synthetic methodologies for quinolin-2-one derivatives, a general protocol can be outlined[5][6][7].

General Synthesis of Quinolin-2-one Derivatives

A common route for synthesizing quinolin-2-one structures involves the reaction of coumarin derivatives with nucleophiles like hydrazine hydrate.[6]

Example Protocol: Synthesis of N-amino-4,7-dimethyl-6-nitroquinoline-2-one from a Coumarin Precursor[6]

-

Dissolution: Dissolve the starting coumarin derivative (e.g., 4,7-dimethyl-6-nitrocoumarin, 0.05 mole) in anhydrous pyridine (20 ml).

-

Addition of Reagent: Add hydrazine hydrate (80%, 0.15 mole) to the mixture.

-

Reflux: Heat the reaction mixture under reflux with stirring for 6 hours at approximately 117°C.

-

Work-up: Concentrate the resulting solution under reduced pressure. Add ethanol (10 ml) and concentrate again to remove excess solvent.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to yield the pure quinolin-2-one derivative.

This protocol illustrates a general pathway. The synthesis of this compound would require a different starting material, likely a coumarin with a functional group at the 3-position that can be converted to a hydroxymethyl group, or direct synthesis from an appropriate aniline and a β-keto ester derivative.

Characterization Workflow

A standard workflow for the characterization of a newly synthesized compound like this compound is visualized below.

Biological Activity and Potential Applications

While specific biological activities for this compound are not detailed in the provided search results, the broader class of quinoline derivatives is known for a wide spectrum of pharmacological effects.[2] These include:

-

Anticancer Activity: Many quinoline compounds have demonstrated potent antiproliferative effects against various cancer cell lines.[2][8]

-

Antimicrobial and Antifungal Activity: The quinoline scaffold is a key component in several antibacterial and antifungal agents.[2]

-

Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory drugs.[2]

The presence of the hydroxymethyl group on the quinolinone core of this compound provides a reactive handle for further chemical modification. This allows for the potential development of new derivatives with tailored biological activities, making it a compound of interest for drug discovery programs. The modification of a methyl group to a hydroxymethyl group has been shown in other furoquinolinone systems to reduce genotoxicity while maintaining antiproliferative activity, suggesting a potential therapeutic advantage.[8]

Potential Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized starting from 2-hydroxyquinoline-3-carboxylic acid or its ester derivative.

This pathway involves the selective reduction of the ester functional group to a primary alcohol, a standard transformation in organic synthesis. The choice of reducing agent and reaction conditions would be critical to avoid over-reduction or reaction with the amide functionality in the quinolinone ring.

References

- 1. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 错误页 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 7. impactfactor.org [impactfactor.org]

- 8. bioone.org [bioone.org]

Spectroscopic Data of 3-(Hydroxymethyl)quinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Hydroxymethyl)quinolin-2(1H)-one. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted and comparative spectroscopic data to facilitate its identification and characterization. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol CAS Number: 90097-45-3[1]

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.5 - 11.5 | br s | 1H | N-H |

| ~7.8 - 8.0 | s | 1H | H4 |

| ~7.2 - 7.6 | m | 4H | Ar-H (H5, H6, H7, H8) |

| ~4.6 | s | 2H | -CH₂- |

| ~3.5 - 4.0 | t | 1H | -OH |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the N-H proton is characteristic of quinolin-2(1H)-ones.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C2 (C=O) |

| ~138 | C8a |

| ~131 | C4a |

| ~130 | C7 |

| ~128 | C4 |

| ~122 | C5 |

| ~120 | C6 |

| ~115 | C8 |

| ~114 | C3 |

| ~60 | -CH₂OH |

Note: The assignments are based on computational predictions and comparison with known quinolinone derivatives.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the characteristic absorption bands can be inferred from the functional groups present in the molecule and by comparison with the spectra of related quinoline and quinolinone compounds.[3][4][5]

Table 3: Expected Infrared Absorption Bands

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | O-H stretch (broad) | Hydroxyl (-OH) |

| 3200 - 3000 | N-H stretch | Amide (lactam) |

| 3100 - 3000 | C-H stretch (aromatic) | Aromatic ring |

| 2950 - 2850 | C-H stretch (aliphatic) | Methylene (-CH₂-) |

| 1680 - 1650 | C=O stretch | Amide (lactam) |

| 1620 - 1580 | C=C stretch | Aromatic ring |

| 1480 - 1400 | C-C stretch | Aromatic ring |

| 1200 - 1000 | C-O stretch | Primary alcohol |

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for this compound is not documented in the searched literature. The expected molecular ion peak and potential fragmentation patterns can be predicted based on its structure.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 175 | [M]⁺ | Molecular ion |

| 157 | [M-H₂O]⁺ | Loss of water from the hydroxymethyl group |

| 146 | [M-CHO]⁺ | Loss of a formyl radical |

| 128 | [M-H₂O-CO]⁺ | Subsequent loss of carbon monoxide |

Note: The fragmentation pattern can be influenced by the ionization technique used.[6][7]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

Synthesis

This compound can be synthesized from 2-chloroquinoline-3-carbaldehyde. The synthesis involves two main steps:

-

Hydrolysis of 2-chloroquinoline-3-carbaldehyde to 3-formylquinolin-2(1H)-one:

-

2-chloroquinoline-3-carbaldehyde is refluxed in an acidic aqueous solution (e.g., 70% acetic acid).

-

The reaction mixture is then neutralized to precipitate the product, 3-formylquinolin-2(1H)-one.

-

-

Reduction of the formyl group:

-

3-formylquinolin-2(1H)-one is dissolved in a suitable solvent like methanol.

-

A reducing agent, such as sodium borohydride (NaBH₄), is added in portions.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

-

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

-

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.

-

Data Processing: The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

References

- 1. scbt.com [scbt.com]

- 2. tsijournals.com [tsijournals.com]

- 3. 2(1H)-Quinolinone [webbook.nist.gov]

- 4. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]

- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Unveiling the Structural Landscape of 3-(Hydroxymethyl)quinolin-2(1H)-one: A Technical Guide for Researchers

An in-depth examination of the structural and functional characteristics of 3-(Hydroxymethyl)quinolin-2(1H)-one and its analogs for applications in drug discovery and development.

Abstract

This compound is a molecule of significant interest within the broader class of quinolinone derivatives, which are recognized for their diverse pharmacological activities. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context. To offer structural insights, a detailed analysis of the crystal structure of the closely related compound, 3-hydroxyquinolin-2(1H)-one, is presented. This technical paper aims to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data and outlining experimental protocols.

Introduction

Quinolin-2(1H)-one and its derivatives represent a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The functionalization of the quinolinone core, such as the introduction of a hydroxymethyl group at the 3-position, can significantly influence its physicochemical properties and biological targets. Understanding the three-dimensional arrangement of these molecules is paramount for structure-based drug design and for elucidating their mechanism of action.

Despite extensive searches of crystallographic databases, a single-crystal X-ray diffraction structure for this compound (CAS 90097-45-3) has not been reported in the public domain.[1] However, the crystal structure of the analogous compound, 3-hydroxyquinolin-2(1H)-one, provides valuable insights into the potential solid-state conformation and intermolecular interactions that might be expected for the target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 90097-45-3 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

Crystallographic Data of an Analogous Compound: 3-Hydroxyquinolin-2(1H)-one

To provide a structural framework, the crystallographic data for the closely related compound, 3-hydroxyquinolin-2(1H)-one, is presented. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC).

| Parameter | Value |

| CCDC Number | 670563 |

| Empirical Formula | C₉H₇NO₂ |

| Formula Weight | 161.16 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | 8.334(2) |

| b (Å) | 14.783(3) |

| c (Å) | 6.8390(14) |

| α (°) | 90 |

| β (°) | 110.13(3) |

| γ (°) | 90 |

| Volume (ų) | 791.1(3) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.354 |

This data is for 3-hydroxyquinolin-2(1H)-one, not this compound.[2]

Experimental Protocols

Synthesis of Quinolin-2-one Derivatives

The synthesis of quinolin-2-one derivatives can be achieved through various established methods. One common approach involves the cyclization of substituted coumarins. For instance, the reaction of 4,7-dimethylcoumarin with nitric acid followed by treatment with hydrazine hydrate can yield N-amino-4,7-dimethyl-6-nitroquinoline-2-one.[3][4] This intermediate can then be further modified.

A general synthetic workflow for producing quinolin-2-one derivatives is illustrated in the diagram below.

Caption: A generalized synthetic pathway for quinolin-2-one derivatives.

Single Crystal Growth

For a yet-to-be-determined crystal structure of this compound, a suitable protocol for single crystal growth would be required. A general approach would involve:

-

Synthesis and Purification: The compound would first be synthesized and purified to a high degree, typically greater than 99%, using techniques such as recrystallization or column chromatography.

-

Solvent Selection: A screening of various solvents and solvent mixtures would be conducted to identify a system in which the compound has moderate solubility.

-

Crystallization Method: Several methods could be employed:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent (in which the compound is poorly soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

-

Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested for X-ray diffraction analysis.

Biological Activities of Quinolinone Scaffolds

The quinolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. These include:

-

Anticancer Activity: Many quinolin-2-one derivatives have demonstrated potent antitumor effects.[3]

-

Anti-inflammatory Activity: The scaffold is present in a number of compounds with anti-inflammatory properties.[3]

-

Antimicrobial Activity: Quinolinones have been investigated for their antibacterial and antifungal activities.

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against various enzymes, such as TGF-β type 1 receptor kinase (ALK5).

The logical relationship between the core scaffold and its potential biological activities is depicted below.

Caption: Biological activities associated with the quinolin-2-one scaffold.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a foundational understanding of its chemical nature, synthesis, and the broader biological importance of the quinolinone scaffold. The crystallographic data of the closely related 3-hydroxyquinolin-2(1H)-one offers a valuable proxy for computational modeling and structure-activity relationship studies. The determination of the precise three-dimensional structure of this compound through single-crystal X-ray diffraction is a critical next step that would significantly aid in the rational design of novel therapeutics based on this promising molecular framework.

References

Biological Activity of 3-(Hydroxymethyl)quinolin-2(1H)-one: A Technical Guide

Disclaimer: This technical guide summarizes the known biological activities of the quinolin-2(1H)-one scaffold, providing context for the potential activities of 3-(Hydroxymethyl)quinolin-2(1H)-one. It is important to note that, based on a comprehensive review of publicly available scientific literature, specific biological activity data, quantitative metrics (e.g., IC50 values), and detailed mechanistic studies for this compound are not extensively documented. The information presented herein is based on studies of structurally related quinolin-2-one derivatives and should be considered as a predictive guide for researchers, scientists, and drug development professionals.

Introduction

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The presence of a hydroxymethyl group at the 3-position of the quinolin-2(1H)-one ring, as in this compound, offers a potential site for further chemical modification and interaction with biological targets. This guide provides an in-depth overview of the reported biological activities of the quinolin-2-one class, with a focus on data and methodologies relevant to the potential investigation of this compound.

Synthesis

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. For instance, 3-(Hydroxymethyl)-1-(p-tolyl)quinolin-2(1H)-one has been synthesized by the reduction of 2-oxo-1-(p-tolyl)-1,2-dihydroquinoline-3-carbaldehyde using sodium borohydride in methanol. This method provides a straightforward way to access 3-hydroxymethyl substituted quinolin-2-ones.

Biological Activities of the Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one nucleus is a versatile pharmacophore, with derivatives exhibiting a range of biological effects. The following sections summarize the key activities reported for this class of compounds.

Anticancer Activity

Numerous quinolin-2(1H)-one derivatives have been investigated for their potential as anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.

Quantitative Data for Selected Quinolin-2(1H)-one Derivatives:

| Compound/Derivative | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |

| 3-Methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | 0.8 ± 0.1 µM | [2] |

| 3-Methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | MCF-7 (Breast Cancer) | 2.1 ± 0.3 µM | [2] |

| Tetrahydroquinolinone derivative 4a | HCT-116 (Colon Cancer) | Potent cytotoxicity (exact value not specified) | [3] |

| Tetrahydroquinolinone derivative 4a | A549 (Lung Cancer) | Potent cytotoxicity (exact value not specified) | [3] |

Antimicrobial Activity

The quinolin-2-one scaffold is also a known antibacterial and antifungal agent.[4] Certain derivatives have shown significant activity against multidrug-resistant bacterial strains.[5]

Quantitative Data for a Selected Quinolin-2(1H)-one Derivative:

| Compound/Derivative | Bacterial Strain | Activity Metric (MIC) | Reference |

| Quinoline-2-one derivative 6c | MRSA | 0.75 µg/mL | [5] |

| Quinoline-2-one derivative 6c | VRE | 0.75 µg/mL | [5] |

| Quinoline-2-one derivative 6c | MRSE | 2.50 µg/mL | [5] |

Anti-inflammatory Activity

Derivatives of the related 3-hydroxy pyridine-4-one have demonstrated anti-inflammatory effects in animal models, suggesting that the quinolin-2-one scaffold may also possess similar properties.[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the evaluation of the biological activity of novel compounds. The following are representative protocols for key assays relevant to the study of quinolin-2(1H)-one derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been identified, related quinolinone derivatives have been shown to interact with key cellular signaling cascades implicated in cancer and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Downregulation of this pathway is a common mechanism of action for anticancer drugs.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinolin-2-one derivatives.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

Caption: Postulated inhibition of the NF-κB signaling pathway by quinolin-2-one derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the investigation of the biological activity of a novel compound like this compound.

Caption: A general experimental workflow for biological activity screening.

Conclusion

The quinolin-2(1H)-one scaffold represents a promising starting point for the development of new therapeutic agents. While specific biological data for this compound is currently limited, the extensive research on related derivatives suggests that this compound may possess interesting anticancer, antimicrobial, or anti-inflammatory properties. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for the future investigation of this and other novel quinolin-2(1H)-one derivatives. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Hydroxymethyl)quinolin-2(1H)-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 3-(hydroxymethyl)quinolin-2(1H)-one and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by the quinolin-2(1H)-one scaffold.

Synthesis of the this compound Core

The synthesis of the core this compound structure is primarily achieved through the reduction of a corresponding 3-carboxy or 3-carboalkoxy derivative. A general synthetic approach involves the cyclization of an appropriate aniline precursor to form the quinolin-2(1H)-one ring system, followed by functional group manipulation at the 3-position.

A common synthetic route begins with the reaction of an aniline with a suitable three-carbon synthon to construct the heterocyclic core. For instance, the reaction of 2-aminobenzophenones with ketones can yield 2,4-disubstituted quinolines. More specific to the quinolin-2-one scaffold, derivatives can be synthesized from coumarin compounds. For example, the reaction of 4,7-dimethyl coumarin with nitric acid, followed by treatment with hydrazine hydrate, can lead to N-amino-quinolin-2-one derivatives which can be further modified.[1]

Another approach involves the synthesis of 3-quinoline carboxylic acids which can then be reduced to the desired 3-(hydroxymethyl) derivatives. The synthesis of these carboxylic acid precursors can be achieved through various methods, including the reaction of isatin with malonic acid or the hydrolysis of corresponding esters.

Biological Activities and Quantitative Data

Derivatives of the quinolin-2(1H)-one scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Below are tables summarizing the cytotoxic activities of various 3-substituted quinolin-2(1H)-one analogues against several cancer cell lines. It is important to note that specific data for the parent this compound is limited in the public domain, and the following data pertains to more complex derivatives.

Table 1: Cytotoxicity of 3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones [2]

| Compound | R | IC50 (µM) vs. HepG2 | IC50 (µM) vs. KB |

| 6b | 4-CH3 | > 100 | 1.32 |

| 6e | 4-F | > 100 | 1.33 |

| 6f | 4-Cl | > 100 | 11.24 |

Table 2: Cytotoxicity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) vs. HL-60 | IC50 (µM) vs. MCF-7 |

| 5a | H | H | Ph | H | 2.4 ± 0.2 | 5.1 ± 0.4 |

| 5b | H | H | Ph | Me | 2.1 ± 0.1 | 4.8 ± 0.3 |

| 5c | H | H | Ph | Et | 1.9 ± 0.1 | 4.5 ± 0.3 |

| 5d | H | H | 4-Me-Ph | H | 2.8 ± 0.3 | 5.9 ± 0.5 |

Experimental Protocols

General Procedure for MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The following is a detailed protocol for evaluating the cytotoxicity of quinolinone derivatives against cancer cell lines.[3][4][5]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (quinolin-2-one derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of DMSO as the test wells).

-

Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinoline-based compounds have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. While specific pathways for this compound are not yet fully elucidated, the broader class of quinoline derivatives is known to target key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), the Mesenchymal-Epithelial Transition factor (c-Met), and the Vascular Endothelial Growth Factor Receptor (VEGFR).[2][6][7]

General Experimental Workflow for Target Identification

References

The Elusive Mechanism: A Technical Guide to the Potential Actions of 3-(Hydroxymethyl)quinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Hydroxymethyl)quinolin-2(1H)-one is a member of the quinolinone family, a class of heterocyclic compounds known for a wide array of biological activities.[1][2] While direct, in-depth research on the specific mechanism of action for this compound is not extensively available in current literature, this technical guide synthesizes the known biological activities and mechanisms of closely related quinolinone derivatives to provide a comprehensive overview of its potential modes of action. This document outlines possible signaling pathways, molecular targets, and experimental approaches to facilitate further investigation into this promising compound. The information presented herein is extrapolated from studies on analogous structures and should be considered as a framework for future research.

Potential Biological Activities of the Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects. The biological activities observed for this class of compounds suggest several potential avenues for the mechanism of action of this compound.

Table 1: Reported Biological Activities of Quinolin-2(1H)-one Derivatives

| Biological Activity | Description | Reference Compounds |

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. | 3-(heteroaryl)quinolin-2(1H)-ones, 4-aryl-pyrano[3,2-h]quinolones |

| Antimicrobial | Activity against various bacterial strains. | Quinoline-2-one derivatives |

| Enzyme Inhibition/Modulation | Interaction with specific enzymes, leading to either inhibition or stabilization of their activity. | 3-hydroxyquinolin-2(1H)-one derivatives, Furoquinolinones |

| DNA Intercalation & Damage | Insertion between DNA base pairs and induction of DNA lesions, particularly upon photoactivation. | Furoquinolinones |

Potential Mechanisms of Action

Based on the activities of related compounds, several distinct mechanisms of action can be postulated for this compound.

Inhibition of Heat Shock Protein 90 (Hsp90)

Certain 3-(heteroaryl)quinolin-2(1H)-one derivatives have been identified as potential inhibitors of Hsp90.[3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

Potential Signaling Pathway: Hsp90 Inhibition

Caption: Potential Hsp90 inhibition pathway for this compound.

Modulation of Human Phenylalanine Hydroxylase (hPAH)

Derivatives of 3-hydroxyquinolin-2(1H)-one have been shown to act as protectors of human phenylalanine hydroxylase (hPAH) activity.[4] These compounds are thought to interact with the non-heme ferric center at the enzyme's active site, stabilizing the enzyme. This suggests a potential role for this compound in modulating the activity of metalloenzymes.

Logical Relationship: hPAH Modulation

Caption: Postulated interaction of this compound with hPAH.

DNA Interaction and Topoisomerase II Inhibition

Furoquinolinones, which share a core structure with quinolinones, have been reported to inhibit topoisomerase II and interact with DNA, especially upon UVA irradiation.[5][6] This interaction can lead to the formation of monoadducts and DNA-protein cross-links, ultimately inducing antiproliferative effects. While this compound lacks the furan ring, the potential for DNA intercalation and subsequent biological effects cannot be entirely ruled out and warrants investigation.

Potential Signaling Pathway: DNA Damage and Topoisomerase II Inhibition

Caption: Potential DNA interaction and Topoisomerase II inhibition by this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the precise mechanism of action of this compound, a systematic experimental approach is required.

Generalized Experimental Workflow

Caption: A generalized workflow for investigating the mechanism of action.

Hsp90 Inhibition Assays

-

ATPase Activity Assay: Hsp90 function is dependent on its ATPase activity. A malachite green-based colorimetric assay can be used to measure the release of inorganic phosphate from ATP in the presence and absence of the test compound. A decrease in phosphate release indicates inhibition.

-

Client Protein Degradation Assay: Treat cancer cell lines (e.g., MCF-7, PC3) with this compound.[3] Analyze the levels of known Hsp90 client proteins (e.g., HER2, Raf-1, Cdk4) by Western blotting. A dose-dependent decrease in these proteins would suggest Hsp90 inhibition.[3]

Enzyme Modulation Assays

-

hPAH Activity Assay: For an enzyme like hPAH, activity can be monitored by measuring the conversion of L-phenylalanine to L-tyrosine via HPLC. The assay can be performed with purified recombinant hPAH in the presence of varying concentrations of the compound to assess its effect on enzyme kinetics.

-

Surface Plasmon Resonance (SPR): SPR can be used to study the direct binding of the compound to the target enzyme.[4] This technique provides quantitative data on binding affinity (KD), as well as association and dissociation rates.

DNA Interaction and Topoisomerase II Assays

-

Topoisomerase II Decatenation Assay: This assay uses kinetoplast DNA (kDNA), a network of interlocked DNA circles. Topoisomerase II relaxes this network. The inhibition of this process by a compound can be visualized by agarose gel electrophoresis.

-

DNA Binding Studies: Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to investigate the binding of the compound to DNA. Changes in the spectral properties of the compound or DNA upon titration can indicate an interaction.

Quantitative Data for Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes data for related compounds to provide a reference for potential efficacy.

Table 2: In Vitro Activity of Related Quinolinone Derivatives

| Compound Class | Assay | Cell Line/Target | IC50 / Activity | Reference |

| 3-(heteroaryl)quinolin-2(1H)-ones | Antiproliferative | Various Cancer Cell Lines | Varies by derivative | [3] |

| Furoquinolinones | Antiproliferative (with UVA) | Mammalian Cells | Higher than 8-MOP | [5] |

| 8-Quinolinethiol hydrochloride | Proteasome Inhibition | HCT 116 | 0.6 µM | [7] |

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While its specific mechanism of action remains to be elucidated, the available data on related quinolinones suggest plausible pathways involving Hsp90 inhibition, enzyme modulation, and DNA interaction. The experimental protocols outlined in this guide provide a clear roadmap for future research. A thorough investigation, beginning with broad cellular screening and progressing to specific biochemical and in vivo studies, is necessary to fully characterize the pharmacological profile of this compound and unlock its potential for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioone.org [bioone.org]

- 7. Synthesis and mechanistic studies of quinolin-chlorobenzothioate derivatives with proteasome inhibitory activity in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of quinolin-2-one compounds

An In-depth Technical Guide to the Discovery and History of Quinolin-2-one Compounds

Introduction

The quinolin-2-one, also known as carbostyril or 1,2-dihydro-2-oxoquinoline, represents a privileged heterocyclic scaffold in the landscape of medicinal chemistry. This bicyclic system, which consists of a benzene ring fused to a 2-pyridone ring, is the foundational core for a multitude of natural products and synthetic compounds that exhibit a vast array of biological activities.[1] Its structural versatility allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.[1] Consequently, quinolin-2-one derivatives have been extensively investigated and developed as therapeutic agents in numerous areas, including oncology, neurology, and infectious diseases.[1]

This technical guide provides a comprehensive overview of the discovery and historical development of the quinolin-2-one core. It details the initial isolation of the parent quinoline, the evolution of synthetic methodologies, the discovery of key natural products, and the progression to clinically significant pharmaceuticals. The content is tailored for researchers, scientists, and drug development professionals, with a focus on data-driven insights, detailed experimental protocols, and visual representations of key pathways and workflows.

Early History and Discovery of the Quinoline Core

The history of quinolin-2-one is intrinsically linked to its parent compound, quinoline. The journey began in the 19th century with the exploration of coal tar, a complex mixture of organic compounds.

-

1834: German chemist Friedlieb Ferdinand Runge first extracted a colorless, hygroscopic liquid from coal tar. He named this substance "leukol" (from the Greek for "white oil").[2]

-

1842: French chemist Charles Gerhardt synthesized a similar compound by the dry distillation of the alkaloid quinine with potassium hydroxide. He named his discovery "Chinoilin" or "Chinolein".[2]

-

Mid-19th Century: Initially, Runge's leukol and Gerhardt's chinoilin were believed to be distinct isomers due to differences in their reactivity, which were later attributed to impurities. The German chemist August Hoffmann eventually demonstrated that the two compounds were, in fact, identical.[2]

-

1869: The definitive structure of quinoline, a fusion of a benzene ring and a pyridine ring, was proposed by the renowned organic chemist August Kekulé.[3] This structural elucidation was a critical breakthrough, providing a framework for understanding its chemical properties and enabling the rational design of synthetic routes.[3]

While quinoline was discovered in the 1830s, the specific isolation and synthesis of its 2-oxo derivative, quinolin-2-one (carbostyril), followed as chemists began to explore the reactivity of the quinoline ring system.

Emergence of Synthetic Methodologies

The ability to construct the quinoline and quinolin-2-one core in the laboratory was a pivotal development, freeing chemists from reliance on coal tar extraction and paving the way for the creation of novel derivatives.[3][4]

Classic Quinoline Syntheses

Several named reactions developed in the late 19th century became the cornerstones of quinoline chemistry. While primarily aimed at quinolines, modifications of these methods could also yield quinolin-2-one derivatives.

-

Skraup Synthesis (1880): Involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[3][4]

-

Knorr Quinoline Synthesis (1886): This reaction converts a β-ketoanilide into a 2-hydroxyquinoline (the tautomeric form of quinolin-2-one) using sulfuric acid.[4] This is one of the most direct early methods for accessing the quinolin-2-one core.

-

Conrad-Limpach Synthesis (1887): Utilizes the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines or 4-quinolinones.[2]

-

Friedländer Synthesis (1882): An aldol-type condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4]

Modern Synthetic Routes to Quinolin-2-ones

More contemporary methods have been developed to provide greater efficiency, versatility, and access to complex derivatives.

-

Synthesis from Coumarins: A widely adopted method involves the reaction of a substituted coumarin with hydrazine hydrate. This reaction proceeds through a ring-opening of the coumarin's lactone ring, followed by an intramolecular cyclization to form an N-amino-quinolin-2-one derivative.[1][5]

-

Palladium-Mediated Cross-Coupling: A modern two-step approach involves the Palladium-mediated Ullmann cross-coupling of 1-bromo-2-nitroarenes with β-halo-esters. The resulting intermediate undergoes reductive cyclization to yield the 2-quinolone.[6]

Below is a diagram illustrating the general synthetic logic for producing the quinolin-2-one scaffold.

Quinolin-2-ones in Nature

The quinolin-2-one scaffold is not merely a synthetic invention but is also found in a variety of natural products, particularly as alkaloids in plants, fungi, and bacteria.[7][8] The discovery of these natural compounds has often provided the inspiration for new drug development campaigns.

-

Fungal Metabolites: The fungus Aspergillus nidulans has been found to produce a series of prenylated quinolin-2-one alkaloids known as aspoquinolones A–D.[9]

-

Plant Alkaloids: The Rutaceae (citrus) family of plants is a known source of quinoline and quinolin-2-one alkaloids. These compounds often exhibit a range of biological activities.

-

Marine Sources: The marine sponge Hyrtios erecta is the source of aplysinopsin-type indole alkaloids, some of which feature related structural motifs and act as selective inhibitors of neuronal nitric oxide synthase (nNOS).[8]

The study of these natural products is crucial, as they represent evolutionary-selected molecules with inherent biological activity, providing valuable starting points for medicinal chemistry.[7]

Therapeutic Applications and Drug Development

The true significance of the quinolin-2-one scaffold lies in its role as a cornerstone for numerous approved drugs and clinical candidates. Its ability to be functionalized at multiple positions has allowed for the fine-tuning of pharmacological activity across various targets.

Anticancer Agents

Quinolin-2-one derivatives have emerged as a significant class of anticancer agents, primarily through the inhibition of protein kinases.[1]

-

Tipifarnib: A farnesyltransferase inhibitor developed for the treatment of certain cancers.

-

Dovitinib: A multi-targeted tyrosine kinase inhibitor affecting VEGFR, FGFR, and PDGFR.

-

Rociletinib: An irreversible inhibitor of the epidermal growth factor receptor (EGFR).

The development of quinoline-chalcone hybrids has also shown potent antiproliferative activity against various human cancer cell lines.[1][10]

CNS-Active Agents

The scaffold's ability to cross the blood-brain barrier makes it suitable for targeting the central nervous system.[1]

-

Aripiprazole: An atypical antipsychotic that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. It is used in the treatment of schizophrenia, bipolar disorder, and depression.

-

Rebamipide: Used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis. While primarily for gastrointestinal issues, it demonstrates the scaffold's diverse applications.

Anti-inflammatory and Antimicrobial Activity

Certain derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB.[1] Additionally, the structural similarity to quinolone antibiotics has prompted research into their antimicrobial potential.

The diagram below illustrates the inhibitory effect of a representative quinolin-2-one derivative on the NF-κB signaling pathway, a key mediator of inflammation.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. biosynce.com [biosynce.com]

- 4. iipseries.org [iipseries.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of aspoquinolones A–D, prenylated quinoline-2-one alkaloids from Aspergillus nidulans, motivated by genome mining - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of 3-(Hydroxymethyl)quinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)quinolin-2(1H)-one (CAS No: 90097-45-3; Molecular Formula: C₁₀H₉NO₂; Molecular Weight: 175.18 g/mol ) is a quinolinone derivative.[1][2] The quinolinone scaffold is a key feature in numerous pharmacologically active compounds, making the physicochemical properties of its derivatives, such as solubility and stability, critical areas of investigation in drug discovery and development. Understanding these attributes is fundamental to formulating effective and reliable dosage forms and predicting a compound's shelf-life.[3][4]

This technical guide provides a framework for evaluating the aqueous solubility and chemical stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and best practices used in the pharmaceutical industry for such characterizations. The protocols and workflows are based on established guidelines for pharmaceutical development.[5][6][7]

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. For ionizable molecules like many quinoline derivatives, solubility is highly dependent on pH.[6] A comprehensive solubility profile is therefore essential.

Quantitative Solubility Data (Template)

The following table is a template for presenting experimentally determined solubility data for this compound. Researchers should populate this table with their findings.

| Solvent/Medium | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (µM) | Method Used |

| Purified Water | 25 | ~7.0 | e.g., 0.5 | e.g., 2854 | Equilibrium Shake-Flask |

| Phosphate Buffer | 37 | 2.0 | Data | Data | Equilibrium Shake-Flask |

| Phosphate Buffer | 37 | 5.0 | Data | Data | Equilibrium Shake-Flask |

| Phosphate Buffer | 37 | 7.4 | Data | Data | Equilibrium Shake-Flask |

| Phosphate Buffer | 37 | 9.0 | Data | Data | Equilibrium Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data | Data | Kinetic Solubility Assay |

| Ethanol | 25 | N/A | Data | Data | Kinetic Solubility Assay |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.[5][7]

Objective: To determine the saturation solubility of this compound in various aqueous media at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Buffer solutions (e.g., phosphate, acetate) covering a pH range from 2 to 10.[5]

-

Calibrated pH meter

-

Shaking incubator or orbital shaker set to 37 ± 1 °C.[7]

-

Microcentrifuge or filtration apparatus (e.g., 0.45 µm syringe filters).[5]

-

Validated analytical method (e.g., HPLC-UV, UV-Vis Spectrophotometry) for quantification.[6]

-

Vials and appropriate volumetric glassware.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer or solvent. Ensure enough solid is present to maintain saturation throughout the experiment.[5]

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37°C) for a minimum of 24-48 hours to allow the system to reach equilibrium.[5] A preliminary time-course experiment is recommended to determine the time required to reach equilibrium.[7]

-

Phase Separation: After incubation, remove the vials and allow them to stand to let undissolved solids settle. Separate the solid phase from the supernatant by centrifugation or by filtering through a 0.45 µm filter. This step must be performed carefully to avoid disturbing the equilibrium.[5]

-

Quantification: Aspirate a precise aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.[6]

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5]

-

pH Measurement: Measure the final pH of the saturated solution to confirm the pH condition at equilibrium.[6]

-

Replication: Perform a minimum of three replicate determinations for each pH condition.[7]

Visualization: Solubility Determination Workflow

The following diagram illustrates the general workflow for determining equilibrium solubility.

Stability Profile

Stability testing is essential to determine a compound's shelf life and identify proper storage conditions.[3] It involves subjecting the compound to various environmental factors to evaluate its susceptibility to degradation.[4]

Quantitative Stability Data (Template)

The following table is a template for presenting data from a forced degradation study. The results are typically expressed as the percentage of the parent compound remaining or the percentage of total degradants formed.

| Stress Condition | Duration | % Parent Compound Remaining | % Total Degradants | Observations (e.g., color change) |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | Data | Data | e.g., No change |

| Base Hydrolysis (0.1 N NaOH, 60°C) | 8 hours | Data | Data | e.g., Slight yellowing |

| Oxidation (3% H₂O₂, RT) | 24 hours | Data | Data | Data |

| Thermal (80°C, solid state) | 48 hours | Data | Data | Data |

| Photostability (ICH Q1B) | ICH Std. | Data | Data | Data |

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies as part of a comprehensive stability assessment. The goal is to generate degradation products to develop and validate a stability-indicating analytical method.[8]

Objective: To investigate the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H₂O₂) solution

-

Temperature-controlled ovens and water baths

-

Photostability chamber compliant with ICH Q1B guidelines

-

A validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Acid/Base Hydrolysis:

-

Mix the stock solution with 0.1 N HCl (for acid) or 0.1 N NaOH (for base).

-

Incubate samples at an elevated temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 2, 8, 24 hours).

-

Neutralize the aliquots before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3% H₂O₂.

-

Store at room temperature and collect aliquots at specified intervals.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C).

-

Dissolve samples taken at different time points for analysis.

-

-

Photolytic Degradation:

-

Expose the compound (in both solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analyze samples alongside a dark control stored under the same conditions.

-

-

Analysis: Analyze all stressed samples using the stability-indicating HPLC method. Compare chromatograms to a control sample (time zero, unstressed) to identify and quantify degradants.

Visualization: Stability Testing Workflow

The following diagram outlines the typical workflow for a forced degradation study.

Hypothetical Degradation Pathway

While specific degradation pathways for this compound are not documented, insights can be drawn from the microbial degradation of its parent structure, quinoline.[9][10] Bacterial degradation of quinoline often initiates with hydroxylation at the C2 position to form 2(1H)-quinolinone.[10] Further degradation proceeds via additional hydroxylations on the benzene ring, followed by ring cleavage.[9]

Based on this, a plausible, though hypothetical, chemical degradation pathway for this compound under oxidative or hydrolytic stress could involve modifications to the hydroxymethyl group or further oxidation of the ring system.

Visualization: Hypothetical Degradation Relationships

This diagram illustrates a potential, simplified degradation sequence.

Conclusion

The solubility and stability of this compound are critical parameters that must be empirically determined during the drug development process. This guide provides the standard experimental frameworks—the equilibrium shake-flask method for solubility and forced degradation studies for stability—that are essential for this characterization. The provided protocols, data tables, and workflows serve as a comprehensive resource for researchers to design their studies, interpret results, and build a robust data package for this compound. The successful execution of these studies is a prerequisite for advancing any potential drug candidate through preclinical and clinical development.

References

- 1. scbt.com [scbt.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. japsonline.com [japsonline.com]

- 4. www3.paho.org [www3.paho.org]

- 5. benchchem.com [benchchem.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. qualityhub.com [qualityhub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 3-(Hydroxymethyl)quinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-(Hydroxymethyl)quinolin-2(1H)-one (CAS No: 90097-45-3). The following sections detail the compound's properties, associated hazards, handling procedures, and representative experimental protocols. This document is intended to support laboratory safety and inform research and development activities.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 90097-45-3 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 200 °C |

| Storage Temperature | 2-8°C (Protect from light) |

Hazard Identification and Safety Precautions

Based on available safety data, this compound is classified as an irritant. While a comprehensive GHS classification is not universally available, the hazard code "Xi" indicates that it may cause irritation to the skin, eyes, and respiratory system. All handling of this compound should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.

Table 2: Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Irritant (Xi) | Not fully classified | May cause skin, eye, and respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

-

Handling: All work with this compound should be performed in a well-ventilated chemical fume hood. Avoid the generation of dust. Use appropriate PPE at all times.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C. Protect from light.

Experimental Protocols (Representative)

Representative Synthesis of a 3-Substituted Quinolin-2(1H)-one Derivative

This protocol is a representative example of a silver-catalyzed cyclization to form a 3-substituted quinolin-2(1H)-one from an o-alkynylisocyanobenzene precursor.

Materials:

-

o-alkynylisocyanobenzene (1.0 mmol)

-

Silver(I) nitrate (AgNO₃) (0.05 mmol, 5 mol%)

-

Dimethylformamide (DMF) (4 mL)

-

Deionized water (0.2 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plate and chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a round-bottom flask, add the o-alkynylisocyanobenzene (1.0 mmol) and silver(I) nitrate (0.05 mmol).

-

Add dimethylformamide (4 mL) and deionized water (0.2 mL) to the flask.

-

Stir the reaction mixture at 80°C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-substituted quinolin-2(1H)-one.

Representative Biological Evaluation: In Vitro Antiproliferative Assay

This protocol describes a representative method for evaluating the antiproliferative activity of a quinolinone derivative against a cancer cell line using an MTT assay.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Quinolinone derivative stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-